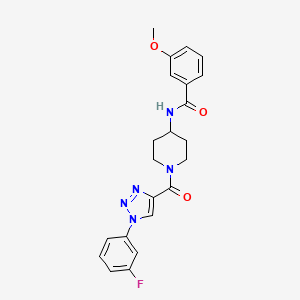

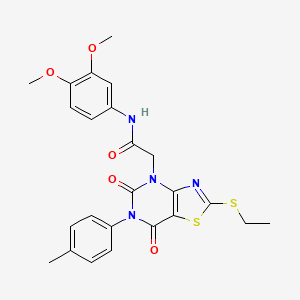

N-(1-(1-(3-氟苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide" is a structurally complex molecule that may be related to the family of benzamide-based ligands, which have been extensively studied for their affinity and selectivity towards various receptors, particularly dopamine receptors. Although the exact compound is not described in the provided papers, similar compounds with benzamide moieties and substituted piperazine or piperidine rings have been synthesized and evaluated for their pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an appropriate amine and an acid chloride or other acylating agent. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol with 4-methoxybenzoyl chloride in THF . Similar synthetic strategies could be applied to the target compound, with the appropriate precursors for the triazole and fluorophenyl functionalities.

Molecular Structure Analysis

Molecular structure analysis often includes X-ray crystallography and computational methods such as Density Functional Theory (DFT) calculations. These techniques help in understanding the influence of intermolecular interactions on molecular geometry, as seen in the study of N-3-hydroxyphenyl-4-methoxybenzamide . The molecular structure of related compounds is optimized to evaluate bond lengths, angles, and dihedral angles, which are crucial for understanding the conformational preferences that affect receptor binding.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring and the nature of the linked heterocyclic rings. The papers provided do not detail specific reactions of the target compound, but studies on similar compounds have focused on modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine or piperidine ring . These modifications can significantly impact the binding affinity and selectivity of the compounds towards various receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are critical for their pharmacokinetic profiles, including brain penetration and nonspecific binding. Compounds with optimized log P values have been shown to rapidly enter the central nervous system in animal models . The target compound's properties would need to be evaluated similarly to ensure its suitability as a pharmacological agent or a tracer for imaging studies.

科学研究应用

抗疟疾活性

疟疾仍然是全球重大的健康挑战,尤其是在撒哈拉以南非洲地区。研究人员一直在探索新的化合物来对抗恶性疟原虫,这种寄生虫是导致疟疾的罪魁祸首。该化合物已经合成并评估了其抗疟疾潜力 。值得注意的是,该化合物的几种衍生物对氯喹敏感和氯喹耐药的恶性疟原虫菌株都表现出良好的活性。例如:

这些值与氯喹相当,氯喹是一种众所周知的抗疟疾药物。由于对现有药物产生耐药性,因此开发新的抗疟疾药物至关重要 。

化学多样性和药物先导探索

1,4-二取代哌啶衍生物的合成提供了一个化合物的多样化库。研究人员可以探索这种化学多样性来识别潜在的药物先导。合成中使用的还原胺化策略允许进行结构修饰,从而产生具有不同药理学特性的化合物 。

吲哚衍生物和药理活性

虽然与该化合物没有直接关系,但值得注意的是吲哚衍生物在药物发现中发挥着重要作用。例如,吲哚-3-乙酸是一种源自色氨酸的植物激素,具有多种生物学和临床应用 。虽然我们的化合物不是吲哚衍生物,但了解吲哚化学的更广泛背景可以为药物开发策略提供信息。

总之,N-(1-(1-(3-氟苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-3-甲氧基苯甲酰胺作为一种抗疟疾药物很有前景,并且有助于药物先导探索中的化学多样性。研究人员继续在各种环境中研究其潜力,强调在全球健康挑战中需要创新解决方案 。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODHJURNGSTXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/no-structure.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)